5-Hydroxypropranololhydrochlorid

Übersicht

Beschreibung

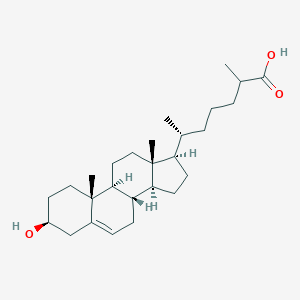

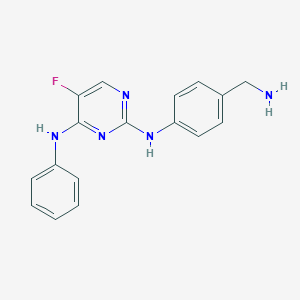

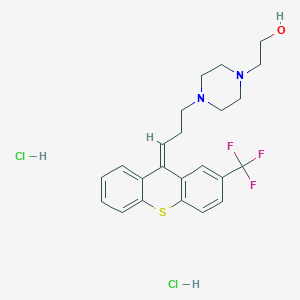

5-Hydroxy Propranolol Hydrochloride, also known as 5-Hydroxy Propranolol Hydrochloride, is a useful research compound. Its molecular formula is C16H22ClNO3 and its molecular weight is 311.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Hydroxy Propranolol Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy Propranolol Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Behandlung von Herz-Kreislauf-Erkrankungen

Propranolol, ein nicht-kardioselektiver β 1,2-Blocker, ist am häufigsten für seine Anwendung in der Therapie verschiedener Herz-Kreislauf-Erkrankungen wie Bluthochdruck, koronare Herzkrankheit und Tachyarrhythmien bekannt .

Behandlung von Angst und Stress

Aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und Affinität zu mehreren Makromolekülen, nicht nur zu Adrenozeptoren, hat es auch in anderen Bereichen Anwendung gefunden. Es ist beispielsweise eines der wenigen Medikamente, die erfolgreich bei der Behandlung von Lampenfieber eingesetzt werden .

3. Behandlung von posttraumatischen Belastungsstörungen (PTSD) Diese Übersicht konzentriert sich auf die Anwendung von Propranolol bei der Behandlung verschiedener Arten von Angst und Stress, insbesondere bei Lampenfieber und posttraumatischen Belastungsstörungen (PTSD) .

Behandlung von gutartigen Tumoren

Im Jahr 2008 wurden die therapeutischen Vorteile des β-adrenergen Rezeptor-Antagonisten Propranolol bei gutartigen Tumoren wie infantilen Hämangiomen beschrieben .

Behandlung von Krebs

Propranolol hat in den letzten zehn Jahren zunehmend Hinweise auf seine Antitumor-Eigenschaften bei mehr als einem Dutzend verschiedener Krebsarten gezeigt .

Kombinationstherapien bei der Krebsbehandlung

Die Verwendung von Propranolol in Kombinationstherapien mit anderen Medikamenten hat synergistische Antitumor-Effekte gezeigt .

Wirkmechanismus

Target of Action

5-Hydroxy Propranolol Hydrochloride, like its parent compound Propranolol, primarily targets β1 and β2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The compound is metabolized in the body, primarily by the CYP2D6, CYP1A2, and CYP2C19 enzymes . The hydroxylation of the naphthyl group is catalyzed mainly by CYP2D6, resulting in metabolites like 4-hydroxypropranolol, and its 5- and 7-hydroxy isomers . The glucuronidation of these hydroxypropranolol metabolites is carried out by various uridine 5’-diphospho-glucuronosyltransferases (UGTs) .

Pharmacokinetics

5-Hydroxy Propranolol Hydrochloride is well absorbed after oral administration . It exhibits dose-dependent bioavailability, with a 2-fold increase in dose resulting in a 2.5-fold increase in the area under the curve, a 1.3-fold increase in the time to reach maximum plasma concentration, and a 2.2 and 1.8-fold increase in maximum plasma concentration in both immediate and long-acting formulations, respectively . In cases of renal and hepatic impairment, dose adjustment may be necessary .

Result of Action

The molecular and cellular effects of 5-Hydroxy Propranolol Hydrochloride are similar to those of Propranolol. By blocking β1 and β2 adrenergic receptors, it decreases heart rate, myocardial contractility, and blood pressure . This results in reduced myocardial oxygen demand, making it effective in the treatment of conditions like hypertension and angina .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy Propranolol Hydrochloride. For instance, the compound’s glucuronidation is influenced by the specific UGT enzymes present, which can vary between individuals . Furthermore, the compound’s pharmacokinetics and resultant efficacy can be affected by the patient’s renal and hepatic function . The compound’s environmental risk is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.18 .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

5-Hydroxy Propranolol Hydrochloride plays a significant role in biochemical reactions, primarily through its interactions with beta-adrenergic receptors. It is known to interact with enzymes such as uridine 5’-diphospho-glucuronosyltransferases (UGTs), which are involved in its glucuronidation. The compound also interacts with proteins and other biomolecules, influencing various biochemical pathways. These interactions are crucial for its pharmacological effects, including beta-blockade and modulation of adrenergic signaling .

Cellular Effects

5-Hydroxy Propranolol Hydrochloride affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to reduce cell viability in certain cancer cell lines, indicating its potential anti-cancer properties. Additionally, it affects the expression of genes involved in adrenergic signaling and cellular stress responses .

Molecular Mechanism

The molecular mechanism of 5-Hydroxy Propranolol Hydrochloride involves its binding to beta-adrenergic receptors, leading to the inhibition of adrenergic signaling. This binding results in decreased cyclic AMP (cAMP) levels and reduced activation of protein kinase A (PKA), ultimately leading to decreased heart rate and blood pressure. The compound also inhibits the activity of certain enzymes, such as UGTs, which are involved in its metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy Propranolol Hydrochloride change over time. The compound is relatively stable, but it undergoes degradation under certain conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged beta-blockade and modulation of gene expression. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Hydroxy Propranolol Hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as reduced heart rate and blood pressure. At high doses, it can cause toxic effects, including bradycardia, hypotension, and adverse effects on liver function. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe use .

Metabolic Pathways

5-Hydroxy Propranolol Hydrochloride is involved in several metabolic pathways, including glucuronidation and oxidation. Enzymes such as UGTs and cytochrome P450 isozymes (CYP2D6 and CYP1A2) play a crucial role in its metabolism. The compound undergoes aromatic hydroxylation, N-dealkylation, and glucuronidation, resulting in the formation of various metabolites. These metabolic pathways influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 5-Hydroxy Propranolol Hydrochloride is transported and distributed through interactions with transporters and binding proteins. Approximately 90% of the compound is bound to plasma proteins, including albumin and alpha acid glycoprotein. This binding is enantiomer-selective, with the S(-)-enantiomer preferentially bound to alpha glycoprotein and the R(+)-enantiomer to albumin. The compound’s distribution is influenced by its lipophilicity and protein binding properties .

Subcellular Localization

The subcellular localization of 5-Hydroxy Propranolol Hydrochloride is primarily within the cytoplasm and cellular membranes. It is directed to specific compartments through targeting signals and post-translational modifications. The compound’s activity and function are influenced by its localization, with significant effects observed in the cytoplasmic membrane and intracellular signaling pathways .

Eigenschaften

IUPAC Name |

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIHZCFYQOMSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506412 | |

| Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62117-35-5 | |

| Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)

![(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan](/img/structure/B23795.png)